Product packaging for Ethyl, 2-amino-1,1-dimethyl-2-oxo-(Cat. No.:CAS No. 2597-36-6)

Ethyl, 2-amino-1,1-dimethyl-2-oxo-

Cat. No.: B3255781
CAS No.: 2597-36-6
M. Wt: 87.12 g/mol
InChI Key: WFKAJVHLWXSISD-UHFFFAOYSA-N
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Description

Significance of Amino Acid Derivatives in Organic Synthesis and Chemical Biology

Amino acids are fundamental building blocks in the biological world and serve as versatile tools in organic synthesis. nih.gov Their derivatives, including esters, are crucial intermediates for creating more complex molecules. The presence of both an amine and a carboxylic acid functional group allows for a wide range of chemical transformations. nih.gov In chemical biology, these derivatives are used to create modified peptides and other bioactive compounds to study and influence biological processes. nih.govresearchgate.net

α,α-Disubstituted α-amino acids, in particular, are of great interest because they act as modifiers of peptide conformation. nih.govresearchgate.net The presence of two substituents on the alpha-carbon restricts the conformational freedom of the molecule. nih.gov This rigidity can be exploited to design peptides with specific, stable secondary structures, such as helices or extended conformations, which is crucial for developing new therapeutics and functional biomaterials. nih.gov

Overview of the Research Landscape for α,α-Disubstituted α-Amino Acid Esters

The synthesis of α,α-disubstituted α-amino acids and their esters is a long-standing goal in organic synthesis and drug discovery due to their potential as precursors to bioactive compounds. nih.govresearchgate.net However, creating these sterically hindered molecules presents significant challenges. nih.govnih.govresearchgate.net The steric constraints make the formation of the tetrasubstituted α-carbon difficult, and controlling the stereochemistry when two different substituents are introduced adds another layer of complexity.

Despite these hurdles, remarkable progress has been made. Researchers have developed various synthetic strategies, including the alkylation of amino acid enolate equivalents, modifications of Strecker and Petasis reactions, and catalytic methods. researchgate.netlibretexts.org Recent advancements focus on more efficient and environmentally friendly approaches, such as visible-light-mediated photocatalysis, synergistic enantioselective catalysis, and metal-free methodologies. nih.govnih.govresearchgate.net These emerging techniques are expanding the accessibility and diversity of α,α-disubstituted α-amino acid esters available for research. nih.govresearchgate.net For instance, methods have been developed for the catalytic Michael addition to α-amino esters and the direct catalytic asymmetric addition of nucleophiles to α-iminoesters to create these valuable compounds. researchgate.netrsc.org The development of new synthetic routes continues to be an active area of research, driven by the high value of these compounds in medicinal chemistry and materials science. acs.org

Focus Compound: Ethyl 2-amino-2-methylpropanoate

A prime example within this class of compounds is ethyl 2-amino-2-methylpropanoate, also known as the ethyl ester of α-aminoisobutyric acid (Aib). This compound serves as a fundamental building block for introducing the Aib residue into peptides.

Table 1: Physicochemical Properties of Ethyl 2-amino-2-methylpropanoate

Property Value
CAS Number 1113-49-1 sigmaaldrich.com
Molecular Formula C₆H₁₃NO₂ nih.gov
Molecular Weight 131.17 g/mol sigmaaldrich.com

| Synonyms | Ethyl α-aminoisobutyrate, 2-Aminoisobutyric acid ethyl ester cymitquimica.com |

The hydrochloride salt of this ester is also commonly used in synthesis. cymitquimica.comchemicalbook.com

Table 2: Properties of Ethyl 2-amino-2-methylpropanoate Hydrochloride

Property Value
CAS Number 17288-15-2 chemicalbook.com
Molecular Formula C₆H₁₄ClNO₂ cymitquimica.com
Molecular Weight 167.63 g/mol cymitquimica.com

| Appearance | Solid cymitquimica.com |

Synthetic Approaches

The synthesis of α,α-disubstituted α-amino acid esters like ethyl 2-amino-2-methylpropanoate often involves overcoming steric hindrance. One established method involves the double alkylation of glycine (B1666218) precursors. For example, ethyl nitroacetate (B1208598) can be used as a glycine template. nih.govnih.gov It can be doubly alkylated and then the nitro group is reduced to an amine to yield the desired product. nih.gov

Recent research has focused on more direct and efficient routes. A robust method described by Gaunt's group involves a three-component reaction initiated by blue light, combining primary amines, α-ketoesters, and alkyl iodides to form all-alkyl α,α-disubstituted α-amino esters. nih.gov Other innovative strategies include the hydrocarboxylation of N-acylimines using photocatalytic or electrochemical methods. acs.org These modern methods represent a significant step forward, making these valuable building blocks more accessible for broader applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B3255781 Ethyl, 2-amino-1,1-dimethyl-2-oxo- CAS No. 2597-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropanamide
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InChI

InChI=1S/C4H9NO/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)
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InChI Key

WFKAJVHLWXSISD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C(=O)N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO
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DSSTOX Substance ID

DTXSID1060340
Record name Propanamide, 2-methyl-
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Molecular Weight

87.12 g/mol
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Physical Description

Dry Powder; Liquid; Liquid, Other Solid, Powder; [Alfa Aesar MSDS]
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CAS No.

563-83-7, 68424-61-3
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Mechanistic Insights into Reactions Involving α,α Disubstituted α Amino Acid Ethyl Esters

Detailed Reaction Mechanism Elucidation

Understanding the reaction mechanisms of α,α-disubstituted α-amino acid ethyl esters is crucial for controlling reaction outcomes and designing novel synthetic strategies. The presence of two substituents on the α-carbon introduces significant steric hindrance, which can alter reaction pathways compared to their monosubstituted counterparts.

Esterification Pathways

The formation of α,α-disubstituted α-amino acid ethyl esters typically occurs through esterification of the corresponding α,α-disubstituted α-amino acid. The Fischer esterification is a common method, where the amino acid is treated with an excess of ethanol (B145695) under acidic conditions. libretexts.orgpearson.com The mechanism involves the protonation of the carboxylic acid group, which increases its electrophilicity. Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. pearson.com This intermediate then eliminates a water molecule to yield the final ester product. pearson.com

Due to the steric hindrance at the α-carbon, the rate of esterification for α,α-disubstituted amino acids can be slower compared to less substituted amino acids. This necessitates more forcing reaction conditions or the use of alternative methods, such as using acid chlorides or other activated carboxylic acid derivatives, to achieve efficient esterification.

Amide Formation Mechanisms (if the compound is a precursor or product in amidation)

α,α-Disubstituted α-amino acid ethyl esters can be precursors for the synthesis of α,α-disubstituted α-amino amides. The formation of an amide from an ester and an amine is a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org The reaction is typically slower than the corresponding reaction with an acid chloride and often requires heating or the use of a catalyst. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate. ambeed.com This intermediate can then collapse, eliminating the ethoxide leaving group to form the amide. The reaction is reversible, and the position of the equilibrium is influenced by the relative stability of the reactants and products. ambeed.com

The steric bulk of the α,α-disubstituted α-amino acid ester can significantly hinder the approach of the amine nucleophile, making amide formation challenging. nih.gov In such cases, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) may be employed to activate the carboxylic acid (if starting from the acid) before the addition of the amine. nih.gov Alternatively, enzymatic methods using α-amino acid ester hydrolases can catalyze both the synthesis and hydrolysis of amides under milder conditions. ebi.ac.uk

Rearrangement Reactions and Their Mechanisms

While α,α-disubstituted α-amino acid ethyl esters themselves are generally stable to rearrangements under normal conditions, their precursors and derivatives can undergo synthetically useful rearrangement reactions to produce these compounds. The Hofmann and Beckmann rearrangements are notable examples. nih.govbeilstein-journals.org

Hofmann Rearrangement : This reaction can be used to synthesize α,α-disubstituted α-amino acids from α,α-disubstituted malonamic acids. The key step involves the treatment of a primary amide with a halogen in the presence of a base to form an isocyanate intermediate, which is then hydrolyzed to the amine. nih.gov

Beckmann Rearrangement : This rearrangement can be applied to α-substituted-α-oximino esters to yield N-acyl amino acid derivatives. The reaction is typically initiated by an acid catalyst and proceeds through the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl group anti to the leaving group. nih.govbeilstein-journals.org

These rearrangement strategies are valuable for accessing sterically congested α,α-disubstituted amino acids and their esters, which can be difficult to synthesize via direct alkylation methods. beilstein-journals.org

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of processes involving α,α-disubstituted α-amino acid ethyl esters. For instance, detailed kinetic analyses have been performed on the conversion of α-amino acid ester prodrugs. nih.gov These studies often reveal complex reaction pathways with multiple competing steps.

The rates of these reactions are typically monitored over time in various conditions (e.g., different pH values) to determine the rate constants for each step in the proposed mechanism. nih.gov For α,α-disubstituted systems, the steric hindrance around the reactive center is a major factor influencing the reaction kinetics, often leading to slower reaction rates compared to less substituted analogues.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In reactions involving α,α-disubstituted α-amino acid ethyl esters, intermediates can often be detected and characterized using spectroscopic techniques such as NMR. nih.gov

For example, in the intramolecular reactions of some α-amino acid ester prodrugs, a lactam intermediate formed through nucleophilic attack of the amine on a carbonyl group has been identified. nih.gov This lactam can then undergo further reaction to form a bicyclic hemiorthoester intermediate. nih.gov The isolation and structural confirmation of these intermediates provide direct evidence for the proposed reaction pathway. nih.gov

In rearrangement reactions like the Hofmann rearrangement, isocyanates are key intermediates. nih.gov In the Beckmann rearrangement, nitrilium ions are proposed as intermediates. While often too reactive to be isolated, their presence can be inferred from the final products and through computational studies.

Role of Catalysts in Modulating Reaction Pathways

Catalysts play a pivotal role in controlling the reaction pathways, enhancing reaction rates, and improving the selectivity of reactions involving α,α-disubstituted α-amino acid ethyl esters.

Acid and Base Catalysis : As seen in esterification and amide hydrolysis, acids and bases are common catalysts. pearson.comlibretexts.org Acids protonate carbonyl groups, making them more electrophilic, while bases can deprotonate nucleophiles, increasing their reactivity. pearson.comlibretexts.org

Metal Catalysis : Transition metal catalysts are widely used in the synthesis and modification of α,α-disubstituted α-amino acid esters. For example, copper(I) complexes have been used to catalyze the asymmetric alkylation of amino acid enolates. researchgate.net Ruthenium-based catalysts have been developed for the N-alkylation of α-amino acid esters with alcohols, a process that is atom-economical and proceeds with high retention of stereochemistry. nih.govd-nb.info Palladium catalysts are employed in allylation reactions of aldimine esters to produce α,α-disubstituted nonproteinogenic α-amino acid esters. organic-chemistry.org

Organocatalysis : Chiral organic molecules can also act as catalysts, providing an alternative to metal-based systems. Cinchona alkaloid-based catalysts, for example, have been used in the asymmetric epoxidation of α,β-unsaturated nitriles, which can then be converted to α-amino acid esters. nih.gov

Enzyme Catalysis : Enzymes like α-amino acid ester hydrolases offer high selectivity and efficiency in catalyzing the formation and hydrolysis of ester and amide bonds under mild conditions. ebi.ac.uk

These catalytic systems are essential for overcoming the steric challenges associated with α,α-disubstituted substrates and for achieving high levels of enantioselectivity in asymmetric syntheses. researchgate.netacs.org

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Amino 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, detailed experimental 1D and 2D NMR data for Ethyl 2-amino-2-methylpropanoate are not extensively reported in publicly accessible literature.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A thorough search for high-resolution 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) spectra of Ethyl 2-amino-2-methylpropanoate in scientific databases has yielded limited results. While predicted spectra can be generated based on its chemical structure, experimentally verified data, including chemical shifts, coupling constants, and cross-peak correlations, remain largely unpublished. For instance, while the PubChem database entry for the hydrochloride salt of Ethyl 2-amino-2-methylpropanoate (CID 22343822) alludes to a ¹³C NMR spectrum, access to the primary data from the cited source, W. Robien at the Institute of Organic Chemistry, University of Vienna, could not be obtained through standard search protocols. nist.gov The elucidation of complex organic structures often relies on the application of various NMR techniques.

Isotopic Labeling in Spectroscopic Analysis

Isotopic labeling is a powerful technique used to simplify spectra and to trace the connectivity of atoms within a molecule. re3data.org This is particularly useful in complex biological systems and for assigning signals in NMR spectroscopy. nih.gov There are no specific studies found in the public domain that detail the use of isotopic labeling (e.g., with ¹³C, ¹⁵N, or ²H) for the spectroscopic analysis of Ethyl 2-amino-2-methylpropanoate. Such studies would be invaluable for definitively assigning NMR signals and for conformational analysis.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and for deducing the structure of a compound through its fragmentation pattern. The PubChem database lists a molecular weight of 131.17 g/mol for Ethyl 2-amino-2-methylpropanoate. Current time information in Vienna, AT. However, a detailed, experimentally-derived mass spectrum and a comprehensive analysis of its fragmentation pathways are not available in the searched public databases. The fragmentation of similar amino acid esters typically involves the loss of the alkoxycarbonyl group and various cleavages around the nitrogen atom, but specific data for this compound is needed for confirmation. cymitquimica.com

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Studies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For Ethyl 2-amino-2-methylpropanoate, characteristic absorption bands would be expected for the N-H stretches of the primary amine, C-H stretches of the alkyl groups, the C=O stretch of the ester, and C-O and C-N stretches. While the NIST Chemistry WebBook contains IR spectra for related compounds such as α-aminoisobutanoic acid nist.gov and the isomeric ethyl 2-methylpropanoate (B1197409), chemicalbook.com a published and assigned experimental IR spectrum for Ethyl 2-amino-2-methylpropanoate is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As Ethyl 2-amino-2-methylpropanoate lacks a significant chromophore, it is expected to have weak absorptions in the UV region, likely corresponding to n→σ* and n→π* transitions of the amine and carbonyl groups, respectively. A search of the available literature and databases did not yield any experimental UV-Vis spectra for this compound. Studies on similar compounds, such as ethyl 4-aminobenzoate, show characteristic absorptions related to their electronic structure, but direct comparison is not possible without experimental data for the target compound.

Integration of Multiple Spectroscopic Techniques for Comprehensive Characterization

The definitive characterization of a chemical compound relies on the integration of data from multiple spectroscopic techniques. This comprehensive approach allows for the unambiguous determination of the molecular structure, conformation, and electronic properties. At present, no published research could be located that provides an integrated spectroscopic analysis of Ethyl 2-amino-2-methylpropanoate, combining NMR, MS, IR, and UV-Vis data.

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search for scientific literature, it is not possible to generate the requested article on the chemical compound "Ethyl, 2-amino-1,1-dimethyl-2-oxo-". The searches, including those for its likely correct chemical name, ethyl 2-amino-2-methylpropanoate , did not yield any specific research findings corresponding to the detailed outline provided.

The primary obstacle is the absence of published computational and theoretical studies—such as Density Functional Theory (DFT) calculations, HOMO-LUMO analyses, reactivity modeling, mechanistic pathway elucidations, conformational analyses, or in silico screenings—specifically for this compound.

The provided name "Ethyl, 2-amino-1,1-dimethyl-2-oxo-" is chemically ambiguous. The standard and more likely intended compound is ethyl 2-amino-2-methylpropanoate , which is the ethyl ester of the α,α-disubstituted amino acid, α-aminoisobutyric acid. Its chemical structure is presented below.

Compound Identification:

NameStructure
Ethyl 2-amino-2-methylpropanoateCH₃-C(NH₂)(CH₃)-COOCH₂CH₃

While searches confirm the existence of this compound and its use as a reagent in various chemical syntheses, no documents were found that contain the specific theoretical analyses required to populate the requested article sections:

Computational Chemistry and Theoretical Studies of α,α Disubstituted α Amino Acid Esters

In Silico Screening for Chemical and Biological Interactions:While the compound is mentioned in patents, no specific in silico screening studies detailing its interactions were found.

Due to the strict requirement to focus solely on the specified compound and the detailed outline, and the lack of requisite data, generating a scientifically accurate and informative article as requested is not feasible. To do so would require fabricating data, which would be scientifically unsound.

Applications and Advanced Research Trajectories of Ethyl 2 Amino 2 Methylpropanoate

Role as Chiral Building Blocks and Ligands in Asymmetric Synthesis

Ethyl 2-amino-2-methylpropanoate, an ester of the achiral amino acid α-aminoisobutyric acid, serves as a crucial precursor for creating more complex, chiral molecules. While the parent compound is not chiral itself, its structure is a fundamental component in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. Amino acids and their derivatives are widely employed as chiral building blocks, auxiliaries, and catalysts in this field. researchgate.net

The "building block" approach is a powerful strategy for preparing unusual α-amino acid derivatives and peptides. nih.gov In this context, derivatives of Ethyl 2-amino-2-methylpropanoate are modified and assembled to construct larger, stereochemically defined molecules. A key application is in the synthesis of non-proteinogenic, or tailor-made, amino acids that are valuable in drug discovery. For instance, a sophisticated method for the large-scale asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid, a fluorinated bioisostere of leucine (B10760876), utilizes a recyclable chiral auxiliary. mdpi.com This auxiliary forms a nickel(II) complex with a glycine (B1666218) derivative, which is then alkylated. mdpi.com After the reaction, the chiral auxiliary is recovered, and the desired enantiomerically pure amino acid is obtained. mdpi.com This process demonstrates how a simple achiral amino acid framework, related to Ethyl 2-amino-2-methylpropanoate, can be elaborated into a high-value, chiral compound for pharmaceutical applications. mdpi.com

The development of such synthetic methods is critical as it provides access to enantiopure compounds that are essential for the pharmaceutical and agrochemical industries. researchgate.net The principles of asymmetric synthesis, including enantioselective reactions like the Michael addition catalyzed by chiral Lewis acids, underpin the creation of these complex structures from simpler building blocks. chemrxiv.org

Application in Polymer Chemistry and Materials Science

The unique structure of Ethyl 2-amino-2-methylpropanoate and its derivatives makes them valuable monomers and initiators in the synthesis of advanced polymers and materials. The presence of both an amino group and an ester functionality allows for incorporation into various polymer backbones.

Design and Synthesis of Amino Acid-Based Polymers (e.g., Poly(ester urea)s, Poly(ester amide)s)

Amino acid-based polymers are a significant class of materials, often prized for their potential biocompatibility and biodegradability, making them suitable for biomedical applications. Derivatives of Ethyl 2-amino-2-methylpropanoate are instrumental in creating these specialized polymers. For example, a closely related compound, 2-(Boc-amino)ethyl 2-bromo-2-methylpropanoate, functions as an initiator for Atom Transfer Radical Polymerization (ATRP). polymersource.ca ATRP is a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. polymersource.ca

The use of such initiators enables the growth of polymer chains from the amino acid-derived core, leading to the formation of materials like poly(ester amide)s and other functional polymers. By modifying the amino or ester groups, these monomers can be integrated into various polymerization schemes to produce materials with tailored properties. These properties can be fine-tuned for specific applications, ranging from drug delivery systems to tissue engineering scaffolds. ontosight.ai

Development of Supramolecular Materials and Organic Electronics

The functional groups on Ethyl 2-amino-2-methylpropanoate—the primary amine and the carbonyl group of the ester—are capable of forming hydrogen bonds. These non-covalent interactions are the foundation of supramolecular chemistry, where molecules self-assemble into larger, ordered structures.

This capacity for self-assembly allows derivatives of Ethyl 2-amino-2-methylpropanoate to be incorporated into supramolecular polymers and gels. The resulting materials can exhibit responsive behaviors, changing their properties in response to external stimuli like temperature or pH. While direct applications in organic electronics for this specific compound are still emerging, the ability to create well-ordered, functional materials is a key prerequisite for use in electronic devices. The structural motifs provided by amino acid derivatives are being explored for creating new conductive or semiconductive organic materials.

Significance in Chemical Biology and Pharmaceutical Research

In the realms of chemical biology and medicinal chemistry, Ethyl 2-amino-2-methylpropanoate and its parent amino acid, α-aminoisobutyric acid (Aib), are of particular interest for their ability to introduce specific structural constraints into biologically active molecules.

Synthesis of Peptidomimetics and Modified Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. wikipedia.org The gem-dimethyl group on the α-carbon of the α-aminoisobutyric acid (Aib) residue, for which Ethyl 2-amino-2-methylpropanoate is an esterified form, sterically restricts the conformational freedom of the peptide backbone. This constraint strongly favors the adoption of helical or turn-like structures.

This property is exploited in the design of peptidomimetics that target protein-protein interactions. A powerful strategy involves creating lactam-constrained amino acid building blocks, which can enforce a specific type II β-turn conformation—a common motif in bioactive peptides. nih.gov A de novo asymmetric synthesis has been developed to generate these lactam-bridged building blocks, which can then be incorporated into peptide sequences to create stable peptidomimetics. nih.gov These constrained molecules show promise as potent and selective therapeutics. nih.gov The synthesis often relies on solid-phase techniques, where amino acid derivatives are sequentially added to build the desired peptidomimetic structure. ethernet.edu.et

Development of Novel Synthetic Routes to Natural Products and Bioactive Compounds

The core structure of Ethyl 2-amino-2-methylpropanoate is a recurring motif in various bioactive compounds and serves as a key building block in their synthesis. One prominent example is the synthesis of Bezafibrate, a lipid-lowering drug used to treat hyperlipidemia. wikipedia.org The synthesis of Bezafibrate involves a Williamson ether synthesis where the p-chlorobenzamide of tyramine (B21549) is reacted with ethyl 2-bromo-2-methylpropionate, a close analogue of the title compound. wikipedia.org The subsequent hydrolysis of the ester yields the final drug molecule. wikipedia.org This demonstrates how the 2-methylpropanoate (B1197409) framework is a valuable synthon for constructing complex pharmaceutical agents.

Furthermore, derivatives such as Ethyl 2-amino-3-hydroxy-2-methylpropanoate are investigated for their own potential therapeutic effects and are used as precursors and building blocks in the synthesis of other complex organic and bioactive molecules. smolecule.com

Interactive Data Table: Properties of Ethyl 2-amino-2-methylpropanoate

PropertyValueSource(s)
IUPAC Name ethyl 2-amino-2-methylpropanoate nih.gov
Synonyms Ethyl 2-aminoisobutyrate, Ethyl 2-methylalaninate nih.gov
CAS Number 1113-49-1 nih.govnextpeptide.comsigmaaldrich.com
Molecular Formula C6H13NO2 nih.govnih.govnih.gov
Molecular Weight 131.17 g/mol nih.govsigmaaldrich.comnih.gov
Structure (SMILES) CCOC(=O)C(C)(C)N nih.govnih.gov

Enzymatic Synthesis and Biotransformations for Amino Acid Esters

The synthesis of amino acid esters, including ethyl 2-amino-2-methylpropanoate, is increasingly benefiting from enzymatic approaches. These methods offer high selectivity and operate under mild conditions, presenting a sustainable alternative to conventional chemical synthesis. Lipases and proteases are the most prominent enzyme classes utilized for these transformations, primarily through kinetic resolution of racemic mixtures.

Enzymatic strategies for producing amino acid esters largely revolve around two main reaction types: esterification and transesterification. In direct esterification, an amino acid is reacted with an alcohol. Conversely, transesterification involves the reaction of an existing ester with an alcohol, acid, or another ester. Lipases, particularly from Candida antarctica and Pseudomonas cepacia, are frequently employed as catalysts in these processes due to their stability in organic solvents and their ability to catalyze reactions with a high degree of chemo-, regio-, and enantioselectivity. nih.gov

A significant application of enzymatic methods is in the kinetic resolution of racemic amino acid esters. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. For instance, lipases are widely used for the resolution of various chiral compounds, including amino acid esters, by catalyzing their hydrolysis or acylation in a stereoselective manner. mdpi.commdpi.com

While direct research on the enzymatic synthesis of ethyl 2-amino-2-methylpropanoate is not extensively documented, the principles can be inferred from studies on its parent amino acid, 2-aminoisobutyric acid (Aib), and similar esters. Aib is a non-proteinogenic amino acid known for inducing helical structures in peptides. rsc.org Chemoenzymatic methods have been successfully used to create polypeptides containing Aib. In one study, the protease papain was used to catalyze the polymerization of a tripeptide ethyl ester containing 2-aminoisobutyric acid, demonstrating the feasibility of enzymatic transformations on Aib esters. rsc.org

The choice of enzyme and reaction conditions, such as the solvent and acyl donor, is critical for achieving high efficiency and enantioselectivity. Candida antarctica lipase (B570770) B (CALB) is a particularly versatile and widely used biocatalyst for the resolution of amines and the synthesis of esters in organic media. nih.govunits.it It has demonstrated high effectiveness in catalyzing aminolysis reactions using ethyl acetate (B1210297) as both the acyl donor and solvent. units.it Similarly, lipases from Pseudomonas cepacia have been purified and characterized for their high stability in organic solvents, making them suitable for biotechnological applications like ester synthesis. nih.govsigmaaldrich.com

The following table summarizes key enzymes and their applications in the synthesis and resolution of amino acid esters and related compounds, providing a basis for potential approaches to the enzymatic production of ethyl 2-amino-2-methylpropanoate.

EnzymeSource OrganismApplicationRelevant Findings
Papain Carica papayaPolymerization of an Aib-containing tripeptide ethyl ester.Successfully catalyzed the chemoenzymatic synthesis of polypeptides with Aib residues. rsc.org
Lipase B (CALB) Candida antarcticaKinetic resolution of amines and alcohols; ester synthesis.Highly effective for aminolysis and esterification in organic solvents; shows broad substrate specificity. nih.govunits.it
Lipase PS Pseudomonas cepaciaKinetic resolution of various esters and amines.Demonstrates high stability in organic solvents and is effective for resolving chiral compounds. nih.govmdpi.com
Threonine Deaminase & Leucine Dehydrogenase Escherichia coli & Bacillus sphaericusSynthesis of L-2-aminobutyric acid.A two-step enzymatic process converting L-threonine to L-2-aminobutyric acid. google.com

These examples highlight the potential for developing specific enzymatic routes for the synthesis of ethyl 2-amino-2-methylpropanoate, likely through the kinetic resolution of its racemic form using a well-chosen lipase in an appropriate organic solvent system.

Environmental Fate and Degradation Studies of α Amino Acid Esters

Environmental Persistence and Biodegradation Pathways

The persistence of α-amino acid esters in the environment is largely determined by their susceptibility to biodegradation. Generally, these esters are expected to be biodegradable, primarily through the action of microbial enzymes.

Studies on poly(ester amide)s (PEAs), which are composed of α-amino acids, have shown that these materials are susceptible to biodegradation by enzymes such as α-chymotrypsin, lipase (B570770), and proteases. nih.gov The degradation mechanism is often surface erosion, following first-order kinetics. nih.gov This suggests that simpler α-amino acid esters would also be prone to enzymatic hydrolysis in environments where such enzymes are present, for instance in soil and water.

The biodegradation of amino acid-containing compounds is not limited to polymers. The bacterial strain B-9, known for degrading microcystin, has also been shown to degrade various other compounds containing amino acids, including amides and esters. mdpi.com This indicates that microorganisms possessing hydrolytic enzymes are capable of breaking down the ester bonds in these molecules. mdpi.com For instance, the degradation of L-leucine-2-naphthylamide by strain B-9 resulted in the formation of leucine (B10760876) and 2-naphthylamine, demonstrating the cleavage of the amide bond. mdpi.com A similar enzymatic cleavage of the ester bond in α-amino acid esters would be expected.

Table 1: General Biodegradation Information for Related Compounds

Compound TypeDegrading Organisms/EnzymesDegradation PathwayPersistence Potential
Poly(ester amide)sα-chymotrypsin, lipase, proteasesSurface chemical erosionLow
Amino acid-containing compoundsMicrocystin-degrading bacteria (e.g., strain B-9)Enzymatic hydrolysisLow
N,N-dimethylamino acid estersPorcine esteraseEnzymatic hydrolysisLow nih.gov

Volatilization and Atmospheric Degradation Mechanisms

The potential for volatilization of α-amino acid esters from soil and water surfaces into the atmosphere is an important aspect of their environmental fate. Once in the atmosphere, their degradation is primarily governed by reactions with photochemically generated radicals, most notably the hydroxyl (OH) radical.

For aliphatic amines, which share a functional group with α-amino acid esters, atmospheric degradation is initiated by reaction with OH radicals. nilu.com The rate and products of these reactions are influenced by the structure of the amine and the atmospheric conditions, such as the concentration of nitrogen oxides (NOx). nilu.com For example, the atmospheric photo-oxidation of simple amines can lead to the formation of nitrosamines and nitramines, though the yields of these products are generally low under typical atmospheric conditions. nilu.com

The atmospheric degradation of 2-aminoethanol, another related compound, has been studied in environmental chambers. The reaction with OH radicals was found to be rapid. copernicus.org The degradation products included formamide, formaldehyde, and other oxygenated compounds. researchgate.net

While specific data on the volatilization and atmospheric degradation of "Ethyl, 2-amino-1,1-dimethyl-2-oxo-" is scarce, some predictions can be made based on its structure. As a relatively small molecule, it may have some vapor pressure, allowing for volatilization. In the atmosphere, it would be expected to react with OH radicals. The reaction would likely involve hydrogen abstraction from the ethyl group or the amino group, leading to a cascade of oxidation reactions and the formation of smaller, oxygenated products.

Table 2: Atmospheric Degradation Data for Related Compounds

CompoundReactantRate Constant (cm³/molecule·s)Degradation Products
Ethyl 2-ethylbutyrate (predicted)OH radical1.07e-11Not specified
2-AminoethanolOH radical(9.2 ± 1.1) × 10⁻¹¹ copernicus.orgFormamide, formaldehyde, 2-oxo acetamide (B32628) researchgate.net
Simple alkylaminesOH radicalVaries with structureNitrosamines, nitramines (minor products) nilu.com

Hydrolysis Studies and Product Analysis

Hydrolysis is a key degradation pathway for esters in aqueous environments. The rate of hydrolysis is significantly influenced by pH and temperature.

The hydrolysis of α-amino acid esters can be catalyzed by both acids and bases. Alkaline hydrolysis is generally rapid. nih.gov For example, in the presence of copper(II) complexes, the base hydrolysis of α-amino acid esters is accelerated by a factor of approximately 10,000 compared to the free esters. cymitquimica.com This study also noted that methyl esters hydrolyze about twice as fast as the corresponding ethyl esters. cymitquimica.com

The expected products of the hydrolysis of "Ethyl, 2-amino-1,1-dimethyl-2-oxo-" are 2-aminoisobutyric acid and ethanol (B145695). This reaction involves the cleavage of the ester bond, with the addition of a water molecule.

Equation for the Hydrolysis of Ethyl, 2-amino-1,1-dimethyl-2-oxo- Generated code

Studies on other esters, such as ethyl 2-(aminosulfonyl)benzoate, have shown that hydrolysis follows pseudo-first-order kinetics and is dependent on both pH and temperature. nih.gov

Table 3: Factors Influencing the Hydrolysis of Esters

FactorEffect on Hydrolysis Rate
pHCatalyzed by both acid and base; generally faster at higher pH. nih.govcymitquimica.com
TemperatureRate increases with increasing temperature. nih.gov
Metal IonsCan catalyze the reaction (e.g., Cu(II)). cymitquimica.com
Ester StructureThe nature of the alcohol and acid components influences the rate. cymitquimica.com

Historical Perspectives and Evolution of Research on α,α Disubstituted Amino Acid Derivatives

Key Milestones in Amino Acid Ester Chemistry

The journey into the world of synthetic amino acid chemistry began in the late 19th and early 20th centuries. A pivotal moment was the development of methods for the esterification of amino acids. This was crucial for protecting the carboxylic acid group, allowing for selective reactions at the amino group and enabling the synthesis of peptides. researchgate.net

Early methods for amino acid esterification often involved reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. researchgate.netgoogle.com These techniques, while effective, often required harsh conditions. Over time, milder methods were developed, utilizing reagents like thionyl chloride and, more recently, trimethylchlorosilane with methanol, which allows for esterification at room temperature with good to excellent yields. researchgate.net

Another significant area of development has been the synthesis of the amino acids themselves. The Strecker synthesis, discovered in the 1850s, provided a straightforward method to produce α-amino acids from an aldehyde or ketone, ammonia, and cyanide. nih.govlibretexts.orglibretexts.orgyoutube.comkhanacademy.org This was later complemented by other methods like the Gabriel synthesis and the amidomalonate synthesis, which offered alternative routes to these vital molecules. libretexts.orglibretexts.orgyoutube.comkhanacademy.orgpearson.com These foundational synthetic strategies paved the way for the creation of a wide variety of amino acids, including the α,α-disubstituted analogs.

The table below summarizes some of the early, key synthetic methods in amino acid chemistry:

Synthetic Method Description Key Features
Strecker Synthesis A one-pot reaction involving an aldehyde or ketone, ammonia, and cyanide to form an α-amino nitrile, which is then hydrolyzed to the amino acid. nih.govlibretexts.orglibretexts.orgyoutube.comkhanacademy.orgSimple, efficient, and versatile for a wide range of amino acids. youtube.com
Gabriel Synthesis Utilizes phthalimide (B116566) as a protected source of nitrogen to alkylate a malonic ester derivative, followed by hydrolysis and decarboxylation. libretexts.orgyoutube.comkhanacademy.orgProvides good control over the introduction of the amino group.
Amidomalonate Synthesis A variation of the malonic ester synthesis where an acetamidomalonic ester is alkylated and then hydrolyzed and decarboxylated to yield the amino acid. libretexts.orglibretexts.orgpearson.comA reliable method for preparing a variety of α-amino acids.

Evolution of Synthetic Methodologies and Catalytic Systems

The synthesis of α,α-disubstituted amino acids presents a unique challenge due to the steric hindrance around the quaternary α-carbon. researchgate.netnih.gov This has driven the development of novel synthetic methodologies and sophisticated catalytic systems.

Early approaches often relied on the alkylation of activated methylene (B1212753) groups, such as in the acetamidomalonate synthesis, where a second alkyl group could be introduced. pearson.com However, these methods can have limitations, especially when synthesizing sterically demanding or unsymmetrically substituted derivatives. nih.gov

The advent of modern catalysis has revolutionized the synthesis of these complex molecules. Key advancements include:

Phase-Transfer Catalysis: This technique has been successfully employed for the asymmetric synthesis of α,α-disubstituted amino acids. Chiral phase-transfer catalysts enable the enantioselective alkylation of glycine-derived Schiff bases, providing access to optically active products. rsc.org

Transition-Metal Catalysis: Various transition metals, including palladium and rhodium, have been used to catalyze the formation of α,α-disubstituted amino acids. acs.orgacs.org These methods often involve cross-coupling reactions or cycloadditions, offering high efficiency and selectivity. acs.orgacs.org

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral aldehydes and phosphines have been used to catalyze the direct α-functionalization of amino esters and their derivatives. researchgate.net

Biocatalysis: Enzymes are increasingly being used for the synthesis of α,α-disubstituted amino acids. nih.govnih.gov Biocatalytic methods offer the advantages of high enantioselectivity and mild reaction conditions. nih.govnih.gov

Photocatalysis: Visible-light-mediated transformations represent a green and efficient approach. researchgate.netnih.gov Photoredox catalysis has been successfully applied to the synthesis of α,α-disubstituted amino acids through various reaction pathways, including hydrocarboxylation and multicomponent reactions. researchgate.netnih.gov

Recent research has focused on developing even more efficient and versatile methods. These include synergistic catalysis, metal-free methodologies, and the use of CO2 as a C1 source. researchgate.netnih.gov

The following table highlights some of the modern catalytic approaches:

Catalytic Approach Catalyst Type Key Advantages Example Application
Phase-Transfer Catalysis Chiral Quaternary Ammonium SaltsHigh enantioselectivity, operational simplicity.Asymmetric alkylation of glycine (B1666218) derivatives. rsc.org
Transition-Metal Catalysis Palladium, Rhodium, Iridium, Copper ComplexesHigh efficiency, broad substrate scope, control over stereochemistry. nih.govacs.orgrsc.orgAsymmetric cycloadditions, cross-coupling reactions. acs.orgacs.org
Organocatalysis Chiral Amines, Phosphines, AldehydesMetal-free, environmentally benign, high enantioselectivity. rsc.orgresearchgate.netDirect α-alkylation of amino esters. rsc.org
Biocatalysis Enzymes (e.g., Glycine Hydroxymethyltransferase)High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govSynthesis of α,α-dialkyl-α-amino acids. nih.gov
Photocatalysis Organic Dyes, Metal ComplexesUses visible light as a sustainable energy source, mild conditions. researchgate.netnih.govThree-component reactions to form α,α-disubstituted α-amino esters. nih.gov

Paradigmatic Shifts in Research Focus and Interdisciplinary Collaborations

The research landscape for α,α-disubstituted amino acids has undergone significant shifts, moving from a primary focus on synthesis to a broader exploration of their applications in various scientific fields. This has been driven by the unique properties these molecules impart to peptides and other bioactive compounds.

Initially, the main goal was to develop robust synthetic methods to access these sterically hindered molecules. rsc.org As these methods matured, the focus shifted towards incorporating α,α-disubstituted amino acids into peptides. It was discovered that these modifications could induce specific secondary structures, such as helices, and increase the peptide's resistance to enzymatic degradation. chim.itnih.gov This made them highly valuable in the field of peptidomimetics, where the goal is to design peptide-based drugs with improved therapeutic properties. acs.org

This shift in focus has fostered numerous interdisciplinary collaborations:

Chemistry and Biology: Synthetic chemists work alongside biochemists and molecular biologists to design and synthesize peptides with specific biological activities. nih.govvacancyedu.com These collaborations are crucial for developing new therapeutic agents and tools for studying biological processes. mdpi.com

Computational Chemistry and Experimental Science: Computational studies are used to predict the conformational preferences of peptides containing α,α-disubstituted amino acids, guiding the design of new molecules with desired properties. nih.gov These predictions are then validated through experimental synthesis and structural analysis (e.g., X-ray crystallography). chim.it

Materials Science and Chemistry: The unique structural properties of α,α-disubstituted amino acids are being explored for the development of new materials, such as foldamers with specific catalytic or recognition properties. chim.it

The increasing importance of interdisciplinary research is evident in the approaches taken to tackle complex biomedical problems. nih.gov For instance, the development of new drugs often requires the combined expertise of chemists, biologists, pharmacologists, and clinicians. The study of non-proteinogenic amino acids and their incorporation into therapeutic peptides is a prime example of how such collaborations are driving innovation in medicine and biotechnology. nih.gov The ongoing research in this area promises to yield new discoveries and applications for this fascinating class of molecules.

Future Directions and Emerging Research Frontiers for Ethyl 2 Amino 2 Methylpropanoate

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the synthesis of complex molecules like Ethyl 2-amino-2-methylpropanoate. acs.orgyoutube.com

Key Research Thrusts:

Retrosynthesis Prediction: AI algorithms, particularly those based on deep learning and neural networks, are being developed to predict optimal synthetic routes. acs.orgyoutube.com These tools can analyze vast databases of chemical reactions to propose novel and efficient pathways to α,α-disubstituted amino acids, a class of compounds known for their challenging synthesis due to steric hindrance. nih.govresearchgate.net

Reaction Condition Optimization: Machine learning (ML) models can predict the outcome of reactions under various conditions, such as catalyst, solvent, and temperature. acs.org This allows for the rapid optimization of synthesis protocols, leading to higher yields and purity. Active learning, an ML technique, can intelligently select experiments with the highest information content, accelerating the discovery of optimal reaction conditions. acs.org

De Novo Protein and Peptide Design: AI is being used to design novel proteins and peptides with specific structural and functional properties. mit.eduresearchgate.net By learning the complex relationships between amino acid sequences and protein folding, AI models can generate sequences incorporating non-proteinogenic amino acids like Aib to create materials with desired characteristics, such as enhanced stability or specific catalytic activity. mit.edunih.gov

Illustrative Research: Researchers at MIT have developed machine-learning models that can generate new amino acid sequences for proteins with specific structural targets. mit.edu These models, based on attention-based diffusion architecture, can learn the long-range dependencies in amino acid chains, which is crucial for accurate protein design. mit.edu This approach could be used to design novel biomaterials incorporating building blocks like Ethyl 2-amino-2-methylpropanoate.

Development of Automated Synthesis Platforms

The demand for rapid synthesis and screening of novel compounds has spurred the development of automated synthesis platforms. amidetech.comamericanpeptidesociety.org

Platform Characteristics:

Flow Chemistry: Automated fast-flow peptide synthesis (AFPS) instruments enable the rapid, stepwise synthesis of long peptide chains, incorporating amino acid residues in minutes. amidetech.com This technology significantly reduces synthesis time compared to traditional solid-phase peptide synthesis (SPPS). amidetech.com

Robotics and High-Throughput Screening: Robotic systems integrated with high-throughput screening allow for the parallel synthesis and evaluation of large libraries of compounds. researchgate.netamericanpeptidesociety.org This is particularly valuable for drug discovery and materials science, where vast numbers of derivatives of a lead compound like Ethyl 2-amino-2-methylpropanoate need to be tested.

Cell-Free Protein Synthesis (CFPS): CFPS platforms offer a flexible and rapid method for producing proteins and peptides. nih.gov These systems are not constrained by cell viability and can readily incorporate non-canonical amino acids, providing a powerful tool for creating novel biomolecules. nih.govnih.gov

Data on Automated Synthesis Advancements:

TechnologyKey AdvantageApplication ExampleReference
Automated Fast-Flow Peptide Synthesis (AFPS)Rapid chain elongation (hours for up to 164 amino acids)Chemical synthesis of single-domain proteins amidetech.com
Robotic SPPSHigh-throughput parallel synthesis, reduced manual laborCreation of peptide libraries for drug screening americanpeptidesociety.org
Cell-Free Protein Synthesis (CFPS)Facilitates incorporation of non-canonical amino acidsEngineering proteins with novel functions nih.gov

Sustainable and Resource-Efficient Synthesis

Green chemistry principles are increasingly influencing the synthesis of specialty chemicals, including Ethyl 2-amino-2-methylpropanoate.

Focal Points of Green Synthesis:

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and environmentally friendly approach for C-H functionalization, enabling the direct synthesis of non-proteinogenic amino acids from readily available precursors. nih.govresearchgate.netmdpi.com

Metal-Free Catalysis: The development of metal-free catalytic systems avoids the use of expensive and potentially toxic heavy metals, aligning with green chemistry goals. nih.govmdpi.com

Aqueous Synthesis: Performing reactions in water, such as in aqueous solid-phase peptide synthesis (ASPPS), reduces the reliance on volatile organic solvents. csic.es The development of water-soluble coupling reagents and protecting groups is key to this approach. csic.es

Bio-renewable Feedstocks: Research is exploring the use of bio-renewable starting materials to produce valuable chemicals. For example, methods are being developed for the green production of compounds like 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan. rsc.org

Exploration of Novel Reactivity and Uncharted Chemical Space

The unique steric and electronic properties of Ethyl 2-amino-2-methylpropanoate and its parent acid, Aib, make them fascinating subjects for exploring new chemical reactions and creating novel molecular architectures. nih.govrsc.orgresearchgate.net

Areas of Exploration:

Asymmetric Synthesis: Developing new enantioselective methods for the synthesis of chiral α,α-disubstituted amino acids remains a significant goal. rsc.orgrsc.org This includes strategies like the catalytic asymmetric addition of nucleophiles to α-iminoesters. rsc.org

C-H Functionalization: Direct functionalization of otherwise inert C-H bonds is a powerful tool for rapidly building molecular complexity and synthesizing diverse non-proteinogenic amino acids. mdpi.com

Novel Scaffolds: Researchers are designing and synthesizing novel amino acid scaffolds for specific applications, such as inhibitors of amino acid transporters that are overexpressed in certain cancers. nih.gov

Recent Synthetic Advances for α,α-Disubstituted Amino Acids:

Synthetic StrategyDescriptionSignificanceReference
Synergistic Enantioselective CatalysisCombining multiple catalytic cycles to achieve high enantioselectivity.Access to challenging chiral structures. nih.gov
Visible-Light-Mediated PhotocatalysisUsing light to drive chemical transformations under mild conditions.Sustainable and efficient bond formation. nih.govresearchgate.net
Ichikawa RearrangementA researchgate.netresearchgate.net-sigmatropic rearrangement of allyl cyanates to isocyanates under mild, metal-free conditions.Provides access to a broad range of N-functionalized allylamines. acs.org

Advanced Applications in Bio-inspired Chemistry and Functional Materials

The incorporation of Ethyl 2-amino-2-methylpropanoate (as its parent Aib) into peptides and polymers imparts unique structural and functional properties, opening doors to advanced applications. acs.orgbeilstein-journals.org

Application Frontiers:

Foldamers: Oligomers rich in Aib are known to adopt stable helical structures (3₁₀-helices). wikipedia.org These "foldamers" can mimic the secondary structures of natural peptides and are being explored for applications such as drug delivery, where they can act as cell-penetrating agents. rsc.org

Functional Biomaterials: α-Amino acids are being used as building blocks for degradable polymers with enhanced thermal, mechanical, and biological properties. acs.org These materials have potential applications in tissue engineering, drug delivery, and gene transfer. acs.org The functional groups on the amino acids allow for further modification with bioactive molecules. acs.org

Peptide Stability: The substitution of proteinogenic amino acids with Aib can significantly increase a peptide's resistance to enzymatic degradation, a crucial property for therapeutic peptides. nih.gov

Self-Assembling Nanostructures: Simple amino acids and their derivatives can self-assemble into ordered nanostructures through non-covalent interactions. beilstein-journals.org These biocompatible nanomaterials are promising candidates for therapeutic delivery systems. beilstein-journals.org

Q & A

Q. What safety protocols are critical when handling amino-oxo compounds?

  • Methodological Answer : Use fume hoods to prevent inhalation of volatile byproducts (e.g., dimethylamine). Toxicity screening (e.g., Ames test for mutagenicity) and adherence to OSHA guidelines for chemical storage (e.g., cold storage for labile derivatives) are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.